molecular formula C7H5F2NO3 B1428468 1,2-Difluoro-3-methoxy-5-nitrobenzene CAS No. 1235492-43-9

1,2-Difluoro-3-methoxy-5-nitrobenzene

Cat. No.: B1428468
CAS No.: 1235492-43-9
M. Wt: 189.12 g/mol
InChI Key: VLYKDOPLRIZFCY-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-methoxy-5-nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine atoms at positions 1 and 2, a methoxy group (-OCH₃) at position 3, and a nitro group (-NO₂) at position 5. Its molecular formula is C₇H₅F₂NO₃, with a molecular weight of 205.12 g/mol. The compound is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals, owing to the electronic and steric effects of its substituents .

Properties

IUPAC Name

1,2-difluoro-3-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYKDOPLRIZFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 1,2-Difluoro-3-methoxybenzene

This is a common route where 1,2-difluoro-3-methoxybenzene undergoes electrophilic aromatic substitution with a nitrating mixture (typically nitric acid and sulfuric acid) under controlled temperature to yield 1,2-difluoro-3-methoxy-5-nitrobenzene.

  • Reaction conditions: Low temperature control to avoid over-nitration or side reactions.
  • Advantages: Direct approach, relatively straightforward.
  • Industrial adaptation: Use of continuous flow reactors to maintain precise temperature and reaction time, improving yield and purity.

Water-Phase Synthesis via Difluorochloromethane Reaction with Nitrophenols

A patented method (CN1136185C) describes synthesizing difluoromethoxy nitrobenzene derivatives by reacting nitrophenols with difluorochloromethane in an alkaline aqueous medium with a phase-transfer catalyst.

  • Key reagents:
    • Nitrophenol (ortho-, meta-, or para-)
    • Difluorochloromethane
    • Sodium hydroxide or potassium hydroxide (2–30% concentration)
    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
  • Reaction conditions: 40–100 °C, 1–40 hours, continuous feeding of difluorochloromethane.
  • Yields: Up to 95.7% purity and high yield reported under optimized conditions.
  • Advantages: Environmentally friendly water-phase reaction, good selectivity, scalable.

Multi-Step Synthesis Involving Halogenated Intermediates

Another approach involves preparing halogenated intermediates such as 1-bromo-3-methoxy-5-nitrobenzene, followed by halogen exchange or fluorination reactions.

  • Example: Starting from 1-bromo-3-methoxy-5-nitrobenzene, treatment with boron tribromide and subsequent fluorination steps can yield the difluoro-methoxy compound.
  • Reagents: Boron tribromide for demethylation or halogen exchange, fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
  • Conditions: Cooling during reagent addition, prolonged stirring at ambient or controlled temperatures.
  • Advantages: Allows precise functional group manipulation, useful for complex derivatives.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield & Purity Advantages Limitations
Nitration of 1,2-difluoro-3-methoxybenzene 1,2-difluoro-3-methoxybenzene HNO3 / H2SO4 Controlled low temperature Moderate to high (varies) Direct, simple Requires careful temperature control
Water-phase reaction with nitrophenols o-, m-, or p-nitrophenol Difluorochloromethane, NaOH/KOH, PTC 40–100 °C, 1–40 h, aqueous Up to 95.7% purity, high yield Environmentally friendly, scalable Requires phase-transfer catalyst
Halogenated intermediate route 1-bromo-3-methoxy-5-nitrobenzene Boron tribromide, fluorinating agents Cooling during addition, ambient High purity achievable Precise functionalization Multi-step, longer synthesis

Detailed Research Findings and Notes

  • Phase-Transfer Catalysis: The use of tetrabutylammonium bromide or tetrabutylphosphonium bromide as phase-transfer catalysts is critical in the water-phase synthesis to facilitate the reaction between hydrophobic difluorochloromethane and hydrophilic nitrophenol in alkaline aqueous medium.

  • Reaction Temperature and Time: Lower temperatures (~40 °C) favor initial reaction stages, while higher temperatures (~95 °C) with longer reaction times (up to 24 hours) significantly improve yields and product purity.

  • Molar Ratios: The molar ratio of nitrophenol to difluorochloromethane is typically maintained at 1:1 to 1:10 to optimize conversion and minimize side products.

  • Purification: Post-reaction purification involves alkali washing, steam distillation, and sometimes recrystallization to achieve >98% purity of the target compound.

  • Industrial Relevance: Continuous flow reactors are employed industrially to maintain consistent reaction parameters, enhancing reproducibility and scale-up potential.

Chemical Reactions Analysis

1,2-Difluoro-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The presence of electron-withdrawing groups such as nitro and fluorine makes the benzene ring susceptible to nucleophilic aromatic substitution reactions. Common reagents include nucleophiles like hydroxide ions or amines.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Scientific Research Applications

1,2-Difluoro-3-methoxy-5-nitrobenzene has several applications in scientific research:

    Synthesis of Biologically Active Compounds: It serves as a starting material for the synthesis of new anticancer compounds and other pharmaceuticals.

    Production of Synthetic Materials: It is used in the development of new synthetic materials with specific properties.

    Analytical Methods Development: It is utilized in the development of new analytical methods for detecting and quantifying various substances.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-methoxy-5-nitrobenzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atoms and methoxy group can influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

1,2-Difluoro-5-methyl-3-nitrobenzene (CAS 468718-05-0)
  • Structure: Fluorine (1,2), methyl (-CH₃, 5), nitro (-NO₂, 3).
  • Key Differences : Replaces the methoxy group at position 3 with a methyl group and shifts the nitro group to position 3.
  • Impact: The methyl group is electron-donating via hyperconjugation but lacks the resonance-donating capability of methoxy, reducing solubility in polar solvents.
1,5-Dichloro-3-methoxy-2-nitrobenzene (CAS 74672-01-8)
  • Structure : Chlorine (1,5), methoxy (3), nitro (2).
  • Key Differences : Chlorine replaces fluorine, and nitro is positioned at 2 instead of 5.
  • Impact :
    • Chlorine’s larger size and weaker electronegativity reduce inductive electron withdrawal compared to fluorine.
    • Nitro at position 2 (ortho to methoxy) introduces steric hindrance and may destabilize the compound under thermal or acidic conditions.
    • Higher molecular weight (222.03 g/mol ) likely increases melting/boiling points relative to the difluoro analog .
1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene (CAS 849035-79-6)
  • Structure : Chlorine (1,2), methyl (4), methylsulfonyl (-SO₂CH₃, 5), nitro (3).
  • Key Differences : Incorporates a sulfonyl group and chlorine instead of fluorine and methoxy.
  • Impact: Sulfonyl’s strong electron-withdrawing nature enhances reactivity in nucleophilic aromatic substitution. Increased steric bulk from sulfonyl and methyl groups reduces solubility in nonpolar solvents compared to the target compound .

Biological Activity

1,2-Difluoro-3-methoxy-5-nitrobenzene (DFMNB) is a nitroaromatic compound with diverse biological activities and applications in medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

DFMNB is characterized by its molecular formula C7H5F2NO3C_7H_5F_2NO_3, featuring a benzene ring substituted with two fluorine atoms, a methoxy group (-OCH₃), and a nitro group (-NO₂). The presence of these substituents influences both its chemical reactivity and biological interactions.

The biological activity of DFMNB is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound's stability and alter the electronic properties of the benzene ring, potentially affecting its interaction with biological targets such as enzymes and receptors .

Biological Activities

Case Studies and Research Findings

Recent studies have highlighted the importance of DFMNB in various experimental contexts:

  • Enzyme Interaction Studies : DFMNB has been employed in studies examining enzyme interactions, particularly those involving metabolic pathways. Its ability to act as an intermediate in synthesizing more complex organic molecules has been noted .
  • Toxicological Assessments : A comprehensive analysis of nitroaromatic compounds indicated that DFMNB could exhibit toxicity similar to other nitro derivatives. Toxicity data suggest that the compound's lethal dose (LD50) may vary significantly depending on the specific biological context .

Comparative Analysis of Nitro Compounds

To better understand the biological activity of DFMNB, a comparison with other nitro-containing compounds is useful. The following table summarizes key characteristics and activities:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundPotentially presentPossibleSuggested
MetronidazoleStrongModerateLimited
5-NitroimidazoleStrongModerateLimited

Q & A

Q. What are the common synthetic routes for preparing 1,2-difluoro-3-methoxy-5-nitrobenzene, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:

Electrophilic Nitration : Introduce the nitro group at the para position relative to existing substituents, leveraging directing effects of fluorine and methoxy groups.

Fluorination : Use halogen exchange (Halex reaction) with KF or CsF in polar aprotic solvents (e.g., DMF) to replace chlorine atoms with fluorine.

Methylation : Protect hydroxyl groups via methylation using methyl iodide (CH₃I) and a base (e.g., NaH).

Q. Characterization Techniques :

  • NMR Spectroscopy : Confirm regiochemistry (¹⁹F NMR for fluorine environments, ¹H NMR for methoxy and nitro group positions) .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., SHELXL for refinement and PLATON for validation) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates.
  • Storage : Store in airtight containers at ≤4°C, away from reducing agents (nitro groups are oxidizers).
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Reference SDS : Consult safety data sheets for toxicity data (e.g., acute toxicity, LD₅₀) and emergency procedures .

Advanced Research Questions

Q. How can regioselectivity challenges in the nitration of fluorinated methoxybenzenes be addressed?

Methodological Answer: Regioselectivity is influenced by electronic effects of fluorine and methoxy groups:

Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict charge distribution and reactive sites.

Directed Metalation : Employ directing groups (e.g., -SiMe₃) to control nitration sites, followed by deprotection .

Isotopic Labeling : Track nitro group placement using ¹⁵N-labeled HNO₃ and analyze via ¹⁵N NMR.

Data Contradiction Example :
Conflicting NMR and computational predictions may arise due to solvent effects. Validate with X-ray structures .

Q. How can structural ambiguities in crystallographic data for fluorinated nitroaromatics be resolved?

Methodological Answer:

High-Resolution Data Collection : Use synchrotron radiation (λ < 1 Å) for enhanced resolution.

Validation Tools :

  • SHELXL Refinement : Adjust displacement parameters (ADPs) for fluorine atoms.
  • PLATON/CHECKCIF : Flag outliers in bond lengths/angles and assess twinning or disorder .

Complementary Techniques : Pair X-ray data with solid-state NMR (¹⁹F MAS-NMR) to confirm substituent orientations.

Q. How do electron-withdrawing groups (e.g., -NO₂, -F) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

Kinetic Studies : Monitor reaction rates under varying conditions (e.g., temperature, solvent polarity) using HPLC or UV-Vis spectroscopy.

Hammett Analysis : Correlate substituent σ values with reaction rates to quantify electronic effects.

Competitive Experiments : Compare reactivity with analogues (e.g., 1,2-dichloro-3-methoxy-5-nitrobenzene) to isolate fluorine’s role .

Q. What strategies mitigate discrepancies between experimental and computational spectroscopic data for fluorinated nitroaromatics?

Methodological Answer:

Solvent Effects : Re-run computations with explicit solvent models (e.g., COSMO-RS) to match experimental conditions.

Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations.

Cross-Validation : Compare multiple computational methods (e.g., DFT vs. MP2) and experimental techniques (e.g., NMR, IR) .

Q. How can predictive tools (e.g., REAXYS, BKMS_METABOLIC) guide the design of derivatives for specific applications?

Methodological Answer:

Retrosynthetic Analysis : Use REAXYS to identify feasible precursors and reaction conditions.

Metabolic Pathway Prediction : Apply BKMS_METABOLIC to assess biodegradation pathways and toxicity risks.

Template-Based Synthesis : Leverage Pistachio/BKMS databases to prioritize high-plausibility routes (e.g., Top-N scoring) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.